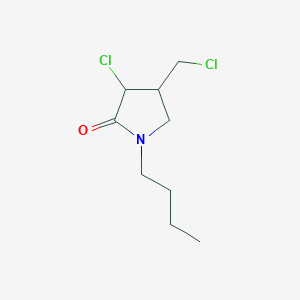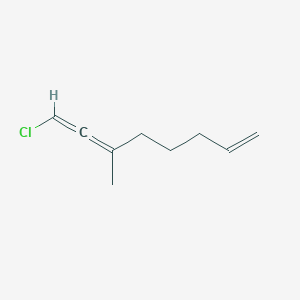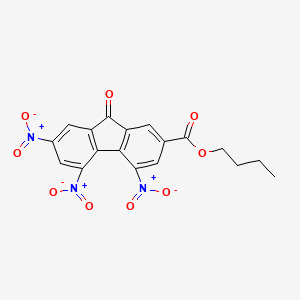![molecular formula C23H24NPS B14583356 1-[4-(Diphenylphosphorothioyl)phenyl]piperidine CAS No. 61564-23-6](/img/structure/B14583356.png)
1-[4-(Diphenylphosphorothioyl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Diphenylphosphorothioyl)phenyl]piperidine is an organic compound with the molecular formula C23H24NPS. It is a member of the piperidine family, characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a diphenylphosphorothioyl group attached to a phenyl ring, further connected to a piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Diphenylphosphorothioyl)phenyl]piperidine typically involves the reaction of diphenylphosphine sulfide with 4-bromophenylpiperidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade equipment to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Diphenylphosphorothioyl)phenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or other reduced derivatives.
Scientific Research Applications
1-[4-(Diphenylphosphorothioyl)phenyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Diphenylphosphorothioyl)phenyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphorothioyl group can interact with active sites on enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: These compounds have a phenyl group attached to a piperidine ring and exhibit various pharmacological effects, including morphine-like activity.
1,4-Disubstituted Piperidines: These compounds are structurally similar but have different substituents on the piperidine ring, leading to different biological activities.
Uniqueness
1-[4-(Diphenylphosphorothioyl)phenyl]piperidine is unique due to the presence of the diphenylphosphorothioyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
61564-23-6 |
|---|---|
Molecular Formula |
C23H24NPS |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
diphenyl-(4-piperidin-1-ylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C23H24NPS/c26-25(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-16-14-20(15-17-23)24-18-8-3-9-19-24/h1-2,4-7,10-17H,3,8-9,18-19H2 |
InChI Key |
CSWIQWDKBCADCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3,5-Bis(trifluoromethyl)phenyl]-3-(3-chlorophenyl)prop-2-enamide](/img/structure/B14583278.png)

![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)
![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)


![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

![Diethyl [2-(ethylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14583347.png)


![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)

